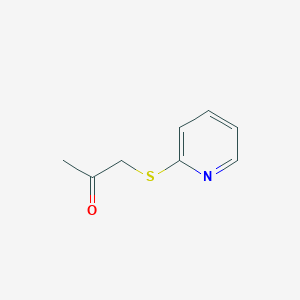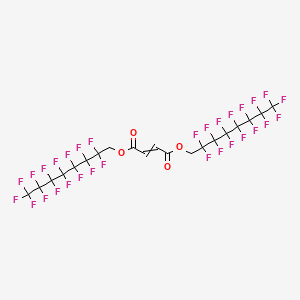
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrido-pyrazine core, an amino group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido-pyrazine core, followed by the introduction of the amino and fluorophenyl groups. The final step involves the esterification of the carbamic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The amino and fluorophenyl groups play crucial roles in binding to these targets, while the pyrido-pyrazine core facilitates the compound’s stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamic acid derivatives and pyrido-pyrazine-based molecules. Examples include:
- Carbamic acid, (5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Carbamic acid, (5-amino-3-(4-bromophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
Uniqueness
What sets carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester apart is its fluorophenyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and high stability.
Propiedades
Número CAS |
82585-95-3 |
|---|---|
Fórmula molecular |
C16H16FN5O2 |
Peso molecular |
329.33 g/mol |
Nombre IUPAC |
ethyl N-[5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C16H16FN5O2/c1-2-24-16(23)22-13-7-11-14(15(18)21-13)20-12(8-19-11)9-3-5-10(17)6-4-9/h3-7,19H,2,8H2,1H3,(H3,18,21,22,23) |
Clave InChI |
BVIZQAYYHMKVBF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)




![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)


![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
